4-Octadecyloxybiphenyl
Overview
Description
4-Octadecyloxybiphenyl, also known as Biphenyl-4-yl Octadecyl Ether, is a chemical compound with the molecular formula C30H46O and a molecular weight of 422.70 g/mol . This compound is characterized by its long alkyl chain attached to a biphenyl core, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecyloxybiphenyl is typically synthesized through the reaction of octadecyl bromide with biphenyl-4-ol under suitable conditions. The reaction involves the nucleophilic substitution of the bromide by the hydroxyl group of biphenyl-4-ol, forming the ether linkage . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecyloxybiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl core to cyclohexyl derivatives.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield biphenyl-4-ol and octadecanol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Oxidation: Biphenyl-4-carboxylic acid, octadecanoic acid.
Reduction: Cyclohexyl derivatives.
Substitution: Biphenyl-4-ol, octadecanol.
Scientific Research Applications
4-Octadecyloxybiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystals and other complex organic molecules.
Biology: Employed in studies involving membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 4-Octadecyloxybiphenyl is primarily related to its structural properties. The long alkyl chain imparts hydrophobic characteristics, while the biphenyl core provides rigidity and stability. This combination allows the compound to interact with lipid bilayers and other hydrophobic environments, making it useful in applications like liquid crystals and membrane studies .
Comparison with Similar Compounds
4-Decyloxybiphenyl: Similar structure with a shorter alkyl chain.
4-Dodecyloxybiphenyl: Another homolog with a medium-length alkyl chain.
4-Hexadecyloxybiphenyl: Similar structure with a slightly shorter alkyl chain.
Uniqueness: 4-Octadecyloxybiphenyl stands out due to its optimal chain length, which balances hydrophobicity and molecular stability. This makes it particularly effective in applications requiring amphiphilic properties and structural rigidity, such as in the synthesis of liquid crystals and studies involving membrane interactions.
Properties
IUPAC Name |
1-octadecoxy-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFTOGDAJEWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628801 | |
Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376609-78-8 | |
Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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